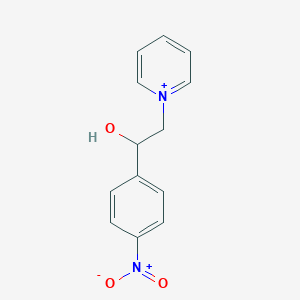
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPE, and it is a derivative of pyridine that has a nitrophenyl group attached to it. The synthesis of NPE is a complex process that involves several steps, and it has been widely used in various research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of NPE is not well understood, but it is believed that the nitrophenyl group attached to the pyridine ring plays a crucial role in its fluorescent properties. When excited with light of a specific wavelength, NPE emits light at a longer wavelength, which can be detected using a fluorescence microscope or spectrofluorometer.
Biochemical and Physiological Effects:
NPE has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This makes it an ideal compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPE in lab experiments include its unique fluorescent properties, its minimal biochemical and physiological effects, and its stability in various solvents. However, NPE has some limitations that need to be considered. It is sensitive to pH changes and can be quenched by certain compounds. It also has a relatively low quantum yield, which can limit its sensitivity in some experiments.
Orientations Futures
There are several future directions for the use of NPE in scientific research. One potential application is in the study of protein-protein interactions. NPE can be used to label specific proteins, which can then be visualized using fluorescence microscopy. Another potential application is in the study of lipid membranes. NPE can be used to study the dynamics of lipid membranes and the interaction of lipids with other molecules. Finally, NPE can be used to study the transport of ions across cell membranes, which is an important process in many biological systems.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol is a unique compound that has been extensively studied for its potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying various biological processes, and its minimal biochemical and physiological effects make it safe for use in cells and tissues. While there are some limitations to its use, NPE has several potential future directions in scientific research.
Méthodes De Synthèse
The synthesis of NPE involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to obtain the final product, 1-(4-Nitrophenyl)-2-pyridin-1-ium-1-ylethanol. This process has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
NPE has been widely used in scientific research due to its unique properties. It is a fluorescent compound that can be used as a probe to study various biological processes. NPE has been used to study the interaction of proteins and DNA, as well as the dynamics of lipid membranes. It has also been used to study the binding of ligands to receptors and the transport of ions across cell membranes.
Propriétés
Formule moléculaire |
C13H13N2O3+ |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1 |
Clé InChI |
QCVZBNIGROPKTI-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)


![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)





![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

